molecular formula C14H15NO2S2 B2924099 N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1235094-89-9

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No. B2924099
CAS RN: 1235094-89-9
M. Wt: 293.4
InChI Key: LRYBFAPEVPDDPH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide” is a solid at room temperature . It has a molecular weight of 293.4.

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, like N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide, have been studied for their potential anticancer properties. These compounds can inhibit tumor cell growth and have been assessed in vitro on various human tumor cell lines . The unique structure of thiophene allows for the synthesis of novel compounds that could serve as effective treatments against cancer.

Anti-Inflammatory Applications

The anti-inflammatory properties of thiophene derivatives make them valuable in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Compounds such as suprofen, which has a thiophene framework, are used to reduce inflammation and pain .

Antimicrobial Activity

Thiophene-based molecules exhibit significant antimicrobial properties. This makes them suitable candidates for the development of new antibiotics to combat resistant strains of bacteria .

Material Science: Organic Semiconductors

In material science, thiophene derivatives are utilized for the advancement of organic semiconductors. Their molecular structure is conducive to the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibition

Industrial applications of thiophene derivatives include their use as corrosion inhibitors. This application is crucial in protecting materials and infrastructure from degradation .

Anesthetic Properties

Thiophene derivatives are also used in anesthetics. For example, articaine, a thiophene derivative, is used as a dental anesthetic in Europe due to its voltage-gated sodium channel blocking properties .

Drug Discovery: Voltage-Gated Sodium Channel Blockers

The compound’s ability to block voltage-gated sodium channels is of particular interest in drug discovery. This property can be harnessed to develop drugs for conditions related to the dysfunction of these channels .

Organic Synthesis: Heterocyclization

Thiophene derivatives are synthesized through heterocyclization of various substrates, which is a fundamental process in organic chemistry. The Gewald reaction, for example, is a condensation reaction that forms aminothiophene derivatives, showcasing the versatility of thiophene in synthetic chemistry .

properties

IUPAC Name

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-19(17,14-4-2-1-3-5-14)15(13-6-7-13)10-12-8-9-18-11-12/h1-5,8-9,11,13H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYBFAPEVPDDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

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